5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one
Overview
Description
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is a compound that exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase. It also has a cell proliferation inhibiting effect and is useful as a prophylactic and/or therapeutic agent for diseases associated with the above-mentioned kinases, particularly cancer .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is represented by a formula in which R1 represents a 4- to 6-membered monocyclic unsaturated heterocyclic group which has 1 to 3 hetero atoms independently selected from N, S and O and may have a substituent .Chemical Reactions Analysis
The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region. It also affected to some extent the orientations of the 4-imino groups and consequently their affinities for the surrounding charged residues .Physical And Chemical Properties Analysis
The physical and chemical properties of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one were characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Scientific Research Applications
Application in Cancer Immunotherapy
- Scientific Field: Biomedical Sciences, specifically Cancer Immunotherapy .
- Summary of Application: The compound is used as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is a negative regulator of T cell receptor (TCR) signaling. HPK1 is a promising therapeutic target for cancer immunotherapy .
- Methods of Application: The design and synthesis of a series of HPK1 inhibitors with 7H-pyrrolo [2,3-d]pyrimidine scaffold were described. The compound 31 showed potent inhibitory activity against HPK1 .
- Results or Outcomes: Compound 31 inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
Application in Organic Chemistry
- Scientific Field: Organic Chemistry .
- Summary of Application: The compound is used in the highly regioselective C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives .
- Methods of Application: The reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate 2aa was exemplified. Diacetoxyiodobenzene, Ac2O, sodium iodide and 7-methyl-4-phenyl-7H-pyrrolo [2,3-d]pyrimidine 1aa were added in a pressure vessel. The reaction mixture was stirred at 70 °C for 6 h .
- Results or Outcomes: The reaction resulted in 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate 2aa with an 89% yield .
Application in Pharmacophore Optimization
- Scientific Field: Pharmacology .
- Summary of Application: The compound is used for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .
- Methods of Application: The QSARINS (QSAR-INSUBRIA) software was used for the development and validation of Quantitative Structure-Activity Relationship (QSAR) analysis .
- Results or Outcomes: The results or outcomes of this application are not specified in the source .
Application in Cancer Therapy
- Scientific Field: Biomedical Sciences, specifically Cancer Therapy .
- Summary of Application: The compound is used as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is a negative regulator of T cell receptor (TCR) signaling. HPK1 is a promising therapeutic target for cancer therapy .
- Methods of Application: The design and synthesis of a series of HPK1 inhibitors with 7H-pyrrolo [2,3-d]pyrimidine scaffold were described. The compound 31 showed potent inhibitory activity against HPK1 .
- Results or Outcomes: Compound 31 inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
Application in Synthesis of Tubercidin Analogs
- Scientific Field: Organic Chemistry .
- Summary of Application: The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine .
- Methods of Application: The reaction of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide and the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl - 7H - pyrrolo[2,3 - dlpyrimidine compound .
- Results or Outcomes: The reaction resulted in a series of 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidines .
Application in Treatment of Rheumatoid Arthritis
- Scientific Field: Pharmacology .
- Summary of Application: The compound is used for the development of novel 7H-pyrrolo [2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton’s tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis .
- Methods of Application: The design, synthesis and evaluation of novel 7H-pyrrolo [2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton’s tyrosine kinase (BTK) inhibitors .
- Results or Outcomes: The results or outcomes of this application are not specified in the source .
Application in Cancer Immunotherapy
- Scientific Field: Biomedical Sciences, specifically Cancer Immunotherapy .
- Summary of Application: The compound is used as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is a negative regulator of T cell receptor (TCR) signaling. HPK1 is a promising therapeutic target for cancer immunotherapy .
- Methods of Application: The design and synthesis of a series of HPK1 inhibitors with 7H-pyrrolo [2,3-d]pyrimidine scaffold were described. The compound 31 showed potent inhibitory activity against HPK1 .
- Results or Outcomes: Compound 31 inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
Application in Synthesis of Tubercidin Analogs
- Scientific Field: Organic Chemistry .
- Summary of Application: The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine .
- Methods of Application: The reaction of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide and the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl - 7H - pyrrolo[2,3 - dlpyrimidine compound .
- Results or Outcomes: The reaction resulted in a series of 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidines .
Application in Treatment of Rheumatoid Arthritis
- Scientific Field: Pharmacology .
- Summary of Application: The compound is used for the development of novel 7H-pyrrolo [2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton’s tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis .
- Methods of Application: The design, synthesis and evaluation of novel 7H-pyrrolo [2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton’s tyrosine kinase (BTK) inhibitors .
- Results or Outcomes: The results or outcomes of this application are not specified in the source .
Safety And Hazards
Safety measures for handling 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
properties
IUPAC Name |
5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-4-2-7-3-8-6(4)9-5/h2-3H,1H2,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIZQRMMYUHTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573639 | |
Record name | 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one | |
CAS RN |
5817-96-9 | |
Record name | 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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